molecular formula C19H13F2NO3 B11496416 4-(2-fluorophenyl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

4-(2-fluorophenyl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B11496416
M. Wt: 341.3 g/mol
InChI Key: BNAHRRYPNVFKAK-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a synthetic organic compound that belongs to the class of furo[3,4-b]pyridines This compound is characterized by the presence of two fluorophenyl groups and a fused furo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo-pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor under acidic or basic conditions.

    Introduction of fluorophenyl groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives and appropriate leaving groups.

    Final cyclization and oxidation: The final step involves cyclization and oxidation to form the dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced analogs.

    Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

4-(2-fluorophenyl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is studied for its interactions with biological macromolecules, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups enhance its binding affinity and specificity, while the furo-pyridine core contributes to its overall stability and reactivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-1-(4-chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
  • 4-(2-bromophenyl)-1-(4-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Uniqueness

Compared to similar compounds, 4-(2-fluorophenyl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms can significantly influence the compound’s electronic properties, lipophilicity, and metabolic stability, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H13F2NO3

Molecular Weight

341.3 g/mol

IUPAC Name

4-(2-fluorophenyl)-1-(4-fluorophenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione

InChI

InChI=1S/C19H13F2NO3/c20-11-5-7-12(8-6-11)22-16-10-25-19(24)18(16)14(9-17(22)23)13-3-1-2-4-15(13)21/h1-8,14H,9-10H2

InChI Key

BNAHRRYPNVFKAK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(COC2=O)N(C1=O)C3=CC=C(C=C3)F)C4=CC=CC=C4F

Origin of Product

United States

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